molecular formula C10H5IO3 B14361577 8-Hydroxy-2-iodonaphthalene-1,4-dione CAS No. 95931-06-9

8-Hydroxy-2-iodonaphthalene-1,4-dione

Cat. No.: B14361577
CAS No.: 95931-06-9
M. Wt: 300.05 g/mol
InChI Key: ZFZRUHNXZCENJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2-iodonaphthalene-1,4-dione is a chemical compound with the molecular formula C10H5IO3 It is a derivative of naphthoquinone, characterized by the presence of both hydroxyl and iodine substituents on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-iodonaphthalene-1,4-dione typically involves the iodination of 8-hydroxy-1,4-naphthoquinone. One common method includes the reaction of 8-hydroxy-1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-iodonaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different chemical and biological properties.

Scientific Research Applications

8-Hydroxy-2-iodonaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-iodonaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-2-iodonaphthalene-1,4-dione is unique due to the presence of both hydroxyl and iodine substituents, which impart distinct chemical reactivity and potential biological activities. The iodine atom, in particular, enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

95931-06-9

Molecular Formula

C10H5IO3

Molecular Weight

300.05 g/mol

IUPAC Name

8-hydroxy-2-iodonaphthalene-1,4-dione

InChI

InChI=1S/C10H5IO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H

InChI Key

ZFZRUHNXZCENJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.